molecular formula C14H16ClFO3 B1326053 Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate CAS No. 951887-11-9

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate

Cat. No.: B1326053
CAS No.: 951887-11-9
M. Wt: 286.72 g/mol
InChI Key: ADRBNENASDCHSV-UHFFFAOYSA-N
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Description

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro-fluorophenyl group attached to a hexanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 6-(2-chloro-6-fluorophenyl)-6-oxohexanoic acid.

    Reduction: Ethyl 6-(2-chloro-6-fluorophenyl)-6-hydroxyhexanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The chloro and fluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active acid form, which may interact with cellular components.

Comparison with Similar Compounds

Ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate can be compared with similar compounds such as:

    Ethyl 6-(2-chlorophenyl)-6-oxohexanoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 6-(2-fluorophenyl)-6-oxohexanoate: Lacks the chlorine atom, which may influence its chemical properties and interactions.

    Ethyl 6-(2-bromophenyl)-6-oxohexanoate: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.

The unique combination of chloro and fluoro groups in this compound distinguishes it from these similar compounds, potentially offering distinct advantages in specific applications.

Properties

IUPAC Name

ethyl 6-(2-chloro-6-fluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFO3/c1-2-19-13(18)9-4-3-8-12(17)14-10(15)6-5-7-11(14)16/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRBNENASDCHSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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